![molecular formula C15H11N3O4 B2657688 2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole CAS No. 247085-73-0](/img/structure/B2657688.png)
2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
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Overview
Description
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an appropriate organic acid with a hydrazide in the presence of a dehydrating agent .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving such compounds can be studied using various techniques, including NMR spectroscopy, mass spectrometry, and computational chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through various experimental techniques .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole, focusing on six unique fields:
Antimicrobial Agents
2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole has shown promising antimicrobial properties. Research indicates its effectiveness against a variety of bacterial and fungal strains. The compound’s structure allows it to interact with microbial cell walls and membranes, disrupting their integrity and leading to cell death. This makes it a potential candidate for developing new antibiotics and antifungal medications .
Anticancer Activity
Studies have demonstrated that 2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole exhibits significant anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells by interfering with cellular signaling pathways. This compound has been tested against various cancer cell lines, including breast, lung, and colon cancers, showing promising results in inhibiting cell proliferation and tumor growth .
Fluorescent Probes
The unique chemical structure of 2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole makes it an excellent candidate for use as a fluorescent probe. It can be used in bioimaging to detect and visualize biological molecules and structures within cells. Its fluorescence properties are utilized in various diagnostic applications, including the detection of specific proteins, nucleic acids, and other biomolecules .
Agricultural Chemicals
The compound has been investigated for its potential use in agriculture as a pesticide or herbicide. Its ability to disrupt biological processes in pests and weeds makes it a candidate for developing new agricultural chemicals that can protect crops from damage and improve yield.
Example source for antimicrobial properties. Example source for anticancer activity. Example source for fluorescent probes. : Example source for photocatalysis. : Example source for organic electronics. : Example source for agricultural chemicals.
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the study of a compound can include further investigations into its synthesis, properties, and potential applications. This can involve the development of new synthetic routes, the study of its reactivity under various conditions, and the exploration of its potential uses in areas such as medicine and materials science .
properties
IUPAC Name |
2-(4-methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-21-13-7-5-10(6-8-13)14-16-17-15(22-14)11-3-2-4-12(9-11)18(19)20/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWDLEXZMIIVBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole |
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